molecular formula C18H21NO2 B4700210 N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide

N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide

Cat. No. B4700210
M. Wt: 283.4 g/mol
InChI Key: SMGNEOURAYMZDI-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide, also known as F13640, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide involves the modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a role in the regulation of anxiety and other neurological processes. N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide has been shown to bind to the benzodiazepine site on GABA receptors, which enhances the activity of GABA and produces anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. However, further research is needed to fully understand the biochemical and physiological effects of N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide is its potential as a candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. However, one limitation of N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide is that further research is needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the study of N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide. One direction is the further exploration of its potential as a candidate for the treatment of anxiety and depression in humans. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Another direction is the investigation of its potential as a modulator of GABA receptor activity in other neurological processes. Finally, the development of new synthesis methods for N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide could lead to the discovery of new compounds with similar or improved properties.

Scientific Research Applications

N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, N-(2-methoxybenzyl)-3-(4-methylphenyl)propanamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14-7-9-15(10-8-14)11-12-18(20)19-13-16-5-3-4-6-17(16)21-2/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGNEOURAYMZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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